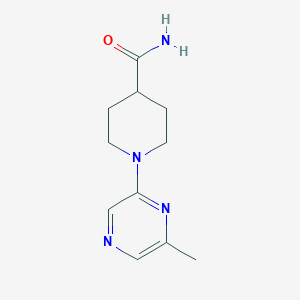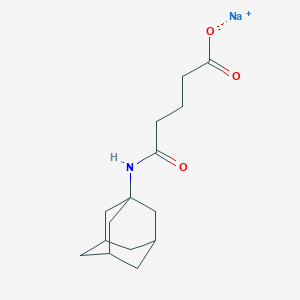
Sodium;5-(1-adamantylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-(1-adamantylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of adamantane, a cyclic hydrocarbon, and has been synthesized through several methods.
Mechanism of Action
Sodium;5-(1-adamantylamino)-5-oxopentanoate has been shown to bind to the sigma-1 receptor, leading to the activation of various signaling pathways. This activation has been linked to the modulation of ion channels, the regulation of calcium homeostasis, and the inhibition of apoptosis. These effects have been implicated in the potential therapeutic applications of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, it has been reported to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Sodium;5-(1-adamantylamino)-5-oxopentanoate has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying this protein. It has also been shown to have low toxicity, which is important for in vitro and in vivo studies. However, there are also limitations to its use. It has limited solubility in water, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of Sodium;5-(1-adamantylamino)-5-oxopentanoate. One potential direction is the development of novel sigma-1 receptor ligands based on its structure. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new methods for synthesizing this compound may improve its purity and bioavailability, leading to more effective use in scientific research.
Synthesis Methods
Sodium;5-(1-adamantylamino)-5-oxopentanoate can be synthesized through several methods, including the reaction of adamantane with ethyl chloroformate and sodium hydroxide, and the reaction of 1-adamantanamine with ethyl chloroformate and potassium carbonate. The latter method has been reported to yield a higher purity product.
Scientific Research Applications
Sodium;5-(1-adamantylamino)-5-oxopentanoate has been studied for its potential applications in various fields, including drug delivery, cancer treatment, and neuroprotection. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes. This receptor is overexpressed in several types of cancer and neurodegenerative diseases, making it a potential target for treatment.
properties
IUPAC Name |
sodium;5-(1-adamantylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.Na/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15;/h10-12H,1-9H2,(H,16,17)(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJFKARLPCQQW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-cyano-2-butenamide](/img/structure/B2847568.png)
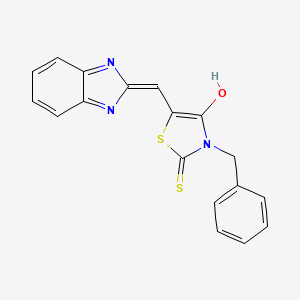
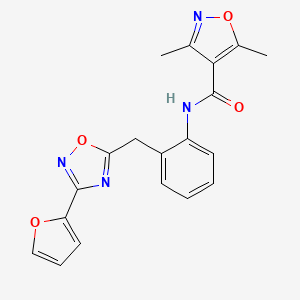
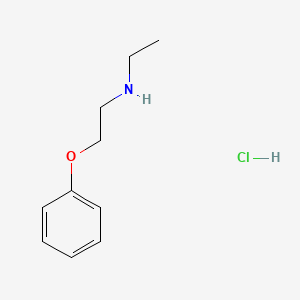
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B2847576.png)
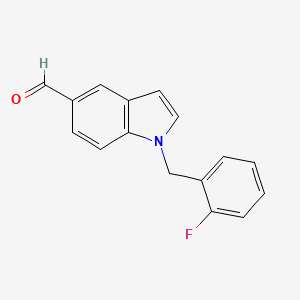
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)


![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
